molecular formula C₁₂H₂₂O B1145904 (E)-8,11-Dodecadien-1-ol CAS No. 81651-60-7

(E)-8,11-Dodecadien-1-ol

Cat. No.: B1145904
CAS No.: 81651-60-7
M. Wt: 182.3
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8,11-Dodecadien-1-ol is an organic compound characterized by its long carbon chain with two double bonds and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-8,11-Dodecadien-1-ol typically involves the use of starting materials such as dodecane or its derivatives. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of dodecane derivatives followed by selective oxidation. The process is optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-8,11-Dodecadien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to other functional groups.

Major Products:

    Oxidation: Formation of dodeca-8,11-dienal or dodeca-8,11-dienoic acid.

    Reduction: Formation of dodecanol.

    Substitution: Formation of dodeca-8,11-dienyl halides.

Scientific Research Applications

(E)-8,11-Dodecadien-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in biological signaling pathways and as a pheromone in certain insect species.

    Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-8,11-Dodecadien-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors, triggering a cascade of biochemical events. The hydroxyl group and double bonds play a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

    (E)-Dodec-2-en-1-ol: Similar structure but with a double bond at a different position.

    (Z)-Dodeca-8,11-dien-1-ol: Geometric isomer with different spatial arrangement of double bonds.

    Dodecanol: Saturated alcohol with no double bonds.

Uniqueness: (E)-8,11-Dodecadien-1-ol is unique due to its specific double bond positions and the presence of a hydroxyl group, which confer distinct chemical and biological properties

Properties

CAS No.

81651-60-7

Molecular Formula

C₁₂H₂₂O

Molecular Weight

182.3

Origin of Product

United States

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